molecular formula C22H23BrClNO3 B2564009 3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride CAS No. 1215660-23-3

3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride

Cat. No.: B2564009
CAS No.: 1215660-23-3
M. Wt: 464.78
InChI Key: JAKWHCOYOIMMMK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride is a useful research compound. Its molecular formula is C22H23BrClNO3 and its molecular weight is 464.78. The purity is usually 95%.
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Scientific Research Applications

Blood Platelet Aggregation Inhibition

A study by Grisar et al. (1976) explored (2-piperidine)- and (2-pyrrolidine)ethanones and -ethanols as inhibitors of blood platelet aggregation, highlighting the potential therapeutic applications of piperidine derivatives in cardiovascular diseases (Grisar et al., 1976).

Neuroleptic Agents

Nakatsuka et al. (1981) synthesized a neuroleptic agent for use in metabolic studies, indicating the use of piperidine derivatives in the development of psychiatric medications (Nakatsuka et al., 1981).

Antimicrobial Activity

Metwally et al. (1995) investigated the antimicrobial activity of hexahydrobenzodipyrazolones, demonstrating the potential of certain chemical structures in creating new antimicrobial agents (Metwally et al., 1995).

Synthesis and Characterization

Bi (2014) reported on the synthesis and characterization of novel non-peptide CCR5 antagonists, showing the importance of structural analysis in drug development (Bi, 2014).

Hydrogen Bonding Patterns

Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, providing insights into the structural properties and interactions of organic compounds (Balderson et al., 2007).

Properties

IUPAC Name

3-(4-bromophenyl)-7-(2-piperidin-1-ylethoxy)-4a,5,6,7,8,8a-hexahydrochromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO3.ClH/c23-17-6-4-16(5-7-17)20-15-27-21-14-18(8-9-19(21)22(20)25)26-13-12-24-10-2-1-3-11-24;/h4-7,15,18-19,21H,1-3,8-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDYQQGAJDZAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2CCC3C(C2)OC=C(C3=O)C4=CC=C(C=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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